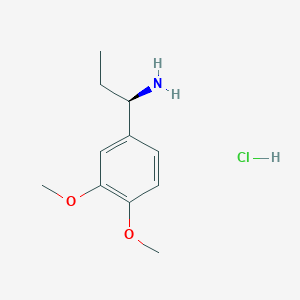

(R)-1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride

Description

Properties

CAS No. |

2061996-87-8 |

|---|---|

Molecular Formula |

C11H18ClNO2 |

Molecular Weight |

231.72 g/mol |

IUPAC Name |

(1R)-1-(3,4-dimethoxyphenyl)propan-1-amine;hydrochloride |

InChI |

InChI=1S/C11H17NO2.ClH/c1-4-9(12)8-5-6-10(13-2)11(7-8)14-3;/h5-7,9H,4,12H2,1-3H3;1H/t9-;/m1./s1 |

InChI Key |

SEUUTSPOQSQOPW-SBSPUUFOSA-N |

Isomeric SMILES |

CC[C@H](C1=CC(=C(C=C1)OC)OC)N.Cl |

Canonical SMILES |

CCC(C1=CC(=C(C=C1)OC)OC)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis and Preparation

(R)-1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride is a chiral compound derived from 1-(3,4-dimethoxyphenyl)propan-1-amine. The synthesis of (R)-1-(3,4-dimethoxyphenyl)propan-1-amine typically involves asymmetric synthesis methods to achieve the desired chirality. The hydrochloride salt is formed by reacting the amine with hydrochloric acid, which is a common method for converting amines into their hydrochloride salts. This process enhances the compound's stability and facilitates its use in various applications.

Preparation of DL-1-(3,4-dimethoxyphenyl)-2-(methylamino)propane

DL-1-(3,4-dimethoxyphenyl)-2-(methylamino)propane can be prepared through a series of reactions starting with 4-allylveratrole:

- React 5.73 g of 4-allylveratrole with 18.6 g of 70% hydrobromic acid (HBr) to produce 3,4-(MeO)2C6H3CH2CHBrMe with a yield of 81% and a refractive index \$$n_{18D}\$$ of 1.5605.

- React 7.2 g of the product from the previous step with 22.5 g of methylamine (MeNH2) for 10 hours at 140°C.

- Work up the reaction mixture using sodium hydroxide (NaOH) and chloroform (CHCl3) to obtain 2.35 g of 3,4-(MeO)2C6H3CH2CHMeNHMe with a refractive index \$$n_{22D}\$$ of 1.5265.

- The preparation of the hydrochloride is achieved via the perchlorate, with a melting point of 180-181°C.

cGMP Synthesis of MDMA (as an example of similar synthesis strategies)

Although this refers to a different compound, the process uses similar synthesis and purification techniques that may be applicable:

Stage 3—Reductive Amination to MDMA·HCl

- Combine 1-(3,4-Methylenedioxyphenyl)-propan-2-one with methylamine hydrochloride in purified water.

- Adjust the temperature and stir the solution.

- Add purified water to the reaction vessel while maintaining the temperature between 0–10 °C.

- Remove methanol under vacuum using a rotatory evaporator until the residual methanol is ≤10%.

Formation of Hydrochloride Salt

The transformation of an amine to its hydrochloride salt is a common practice to enhance stability and aqueous solubility. For example, a method to obtain the hydrochloride involves:

- Dissolving the free base in 2-propanol.

- Adding a slight excess of hydrogen chloride in 2-propanol.

- Collecting the insoluble hydrochloride salt via filtration.

- Washing the salt with diethyl ether.

- Drying the product under vacuum.

General Information

| Property | Value |

|---|---|

| CAS No. | 2061996-87-8 |

| Molecular Formula | C11H18ClNO2 |

| Molecular Weight | 231.72 g/mol |

| IUPAC Name | (1R)-1-(3,4-dimethoxyphenyl)propan-1-amine;hydrochloride |

| Isomeric SMILES | CCC@HN.Cl |

| Canonical SMILES | CCC(C1=CC(=C(C=C1)OC)OC)N.Cl |

| PubChem Compound ID | 127258883 |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: The amine group can be reduced to form the corresponding alkane.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.

Major Products:

Oxidation: Formation of 3,4-dimethoxybenzaldehyde or quinones.

Reduction: Formation of the corresponding alkane.

Substitution: Formation of substituted phenethylamines.

Scientific Research Applications

Medicinal Chemistry

Neurotransmitter Modulation

Research indicates that (R)-1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride may act as a modulator of neurotransmitters, particularly serotonin and dopamine pathways. These pathways are crucial for mood regulation and have implications for treating mood disorders and neurodegenerative diseases.

Potential Case Studies

- Mood Disorders : A study highlighted the compound's potential in addressing conditions such as depression and anxiety through its interaction with serotonin receptors .

- Neurodegenerative Diseases : Further investigations are warranted to determine the efficacy of this compound in diseases like Alzheimer's or Parkinson's, where neurotransmitter dysregulation is a key factor .

Asymmetric Synthesis

The presence of a chiral center in (R)-1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride makes it a valuable candidate for asymmetric synthesis. This process allows for the selective production of one enantiomer over another, which is crucial in drug development due to the differing biological activities of enantiomers.

Synthesis Techniques

- Transaminase-Mediated Synthesis : Research has shown that immobilized whole-cell biocatalysts can be utilized for the synthesis of (R)-enantiomers with high conversion rates and enantiomeric excess . This method is environmentally friendly and economically attractive.

Material Science

The compound's aromatic structure suggests potential applications in material science, particularly in the development of polymers and functional materials. Aromatic amines are known for their utility in creating various polymeric materials due to their stability and reactivity.

Applications in Polymers

- Polymer Development : The unique properties of (R)-1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride can be explored for creating advanced materials with specific functionalities .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of ®-1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride involves its interaction with various molecular targets. The compound can act as a precursor to neurotransmitters, influencing the central nervous system. It may also interact with specific receptors or enzymes, modulating their activity and leading to physiological effects.

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to analogs based on substituent positions, alkyl chain length, stereochemistry, and functional groups. Key examples include:

Key Observations:

3,5-Dimethoxy substitution (e.g., CAS 1304771-27-4) alters spatial interactions due to symmetric substitution, which may reduce binding affinity in asymmetric receptor sites . Replacement of methoxy with fluorine (e.g., CAS 473733-16-3) introduces electron-withdrawing effects, impacting solubility and pharmacokinetics .

Stereochemistry :

- The (R)-configuration in the target compound contrasts with (S)-enantiomers (e.g., CAS 1304771-27-4), which may exhibit divergent biological activities due to enantioselective receptor binding .

Biological Activity

(R)-1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride is a chiral amine compound with potential applications in medicinal chemistry. Its biological activity has garnered interest due to its possible therapeutic effects, particularly in the context of enzyme inhibition and receptor modulation. This article reviews the current understanding of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

(R)-1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride features a chiral center, which contributes to its unique pharmacological properties. The presence of methoxy groups on the aromatic ring enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of (R)-1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride primarily involves:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which is crucial for its potential as a therapeutic agent. For instance, it may bind to the active sites of target enzymes, thus blocking their activity.

- Receptor Binding : Research indicates that this compound may exhibit binding affinity to various receptors, potentially modulating their signaling pathways.

Enzyme Inhibition

Recent studies have focused on the enzyme inhibition properties of (R)-1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride. For example, it has shown promising results in inhibiting DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values indicating effective inhibition at low concentrations.

| Enzyme | IC50 Value (μM) |

|---|---|

| DNA Gyrase | 31.64 |

| Dihydrofolate Reductase | 2.67 |

These findings suggest that the compound could be developed further as an antimicrobial or anticancer agent due to its ability to disrupt essential cellular processes in pathogens and cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate that (R)-1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride can effectively inhibit bacterial growth.

| Pathogen | MIC Value (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.22 |

The compound exhibited not only bactericidal effects but also significant antibiofilm activity, making it a candidate for further exploration in treating biofilm-associated infections .

Case Studies

Several case studies have highlighted the potential therapeutic applications of (R)-1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride:

- Antidepressant Effects : A study investigated the compound's effects on neurotransmitter systems associated with mood regulation. It was found to enhance serotonin and norepinephrine levels in animal models, suggesting antidepressant-like properties .

- Anti-inflammatory Properties : Another study reported that this compound could reduce inflammation markers in vitro, indicating potential use in inflammatory disorders .

Q & A

Q. What are the recommended synthetic routes for (R)-1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride, and how can enantiomeric purity be ensured during synthesis?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the introduction of methoxy groups to the phenyl ring via alkylation or nucleophilic substitution. A key intermediate, 3,4-dimethoxypropiophenone, can be reduced to the corresponding alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Subsequent amination via reductive amination (e.g., using ammonium acetate and sodium cyanoborohydride) yields the amine. To ensure enantiomeric purity, chiral resolution techniques like crystallization with chiral acids (e.g., tartaric acid) or asymmetric catalysis (e.g., Ru-BINAP complexes) are critical . Table 1 : Common Reagents and Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Methoxylation | Dimethyl sulfate, K₂CO₃, DMF | Introduce methoxy groups |

| Reduction | NaBH₄/MeOH or LiAlH₄/THF | Convert ketone to alcohol |

| Amination | NH₄OAc, NaBH₃CN, MeOH | Form primary amine |

| Chiral Resolution | (R)-Tartaric acid, EtOH | Isolate (R)-enantiomer |

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of (R)-1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride?

- Methodological Answer : A combination of ¹H/¹³C NMR , FT-IR , and high-resolution mass spectrometry (HRMS) is essential. NMR confirms the presence of methoxy protons (δ 3.7–3.9 ppm) and the chiral center’s configuration. IR identifies N–H stretches (~3300 cm⁻¹) and C–O bonds (~1250 cm⁻¹). HRMS validates the molecular ion ([M+H]⁺ for C₁₁H₁₈ClNO₂: calculated 256.1104, observed 256.1102). Purity and enantiomeric excess (ee) are determined via HPLC with chiral columns (e.g., Chiralpak AD-H) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for (R)-1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride across different in vitro models?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., receptor isoform specificity, cell line differences). To address this:

- Standardize Assays : Use identical cell lines (e.g., HEK293 for GPCR studies) and buffer conditions (pH 7.4, 37°C).

- Validate Target Engagement : Employ radioligand binding assays (e.g., ³H-labeled compound) to measure receptor affinity (Kd).

- Control for Enantiomeric Purity : Verify ee >99% via HPLC to exclude confounding effects from the (S)-enantiomer.

For example, conflicting dopamine receptor binding data may reflect differential D2 vs. D3 receptor activation, requiring subtype-selective antagonists (e.g., L741,626 for D2) .

Q. What strategies are employed to assess the metabolic stability of (R)-1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride in preclinical studies?

- Methodological Answer : Metabolic stability is evaluated using:

- Liver Microsome Assays : Incubate the compound with human or rat liver microsomes (1 mg/mL protein, NADPH-regenerating system). Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate half-life (t½) using first-order kinetics.

- CYP Enzyme Profiling : Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to identify major metabolic pathways.

- Metabolite Identification : HRMS and MS/MS fragmentation reveal oxidation products (e.g., demethylation at 3,4-OCH₃ groups).

Structural analogs with fluorine substitutions (e.g., 3,4-difluoro derivatives) show improved metabolic stability due to reduced CYP2D6 affinity .

Analytical and Safety Considerations

Q. How can researchers mitigate risks associated with handling (R)-1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.

- Waste Disposal : Collect aqueous waste in designated containers for neutralization (pH 7–8) before disposal.

- Emergency Protocols : In case of skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air.

Safety data from structurally similar amines (e.g., cyclopropylpropan-1-amine derivatives) suggest moderate toxicity (LD₅₀ >200 mg/kg in rats) .

Data Contradiction Analysis

Q. Why do computational docking studies sometimes conflict with experimental binding affinities for this compound?

- Methodological Answer : Discrepancies may arise from:

- Flexible Receptor vs. Static Models : Molecular dynamics simulations (100 ns trajectories) account for receptor flexibility better than rigid docking.

- Solvent Effects : Include explicit water molecules in simulations to model hydrogen bonding accurately.

- Protonation States : The amine group’s protonation (pH-dependent) alters binding; use pKa-corrected ligand structures (e.g., pH 7.4: amine remains protonated).

Cross-validation with SPR (surface plasmon resonance) improves reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.